5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
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Overview
Description
ML2-SA1 is a novel selective agonist of TRPML2, revealing direct role in chemokine release from innate immune cells, promoting macrophage migration.
Scientific Research Applications
Reactivity and Isomerization Studies
- The isomerization of related tricyclic compounds under the action of various acids and bases has been explored. For instance, the optimum catalyst for isomerizing 5-endo-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-en-3-ones was identified as trifluoroacetic acid (Tkachenko et al., 2016).
Synthesis and Structure
- A method for synthesizing 4-Azatricyclo[5.2.1.02,6]dec-8-ene and bringing it into reactions with various benzoyl chlorides in the presence of pyridine has been developed. The structures of the newly synthesized compounds were confirmed using spectroscopy and quantum-chemical calculations (Kas’yan et al., 2005).
Molecular Structure and Docking Studies
- Detailed molecular structure, chemical reactivity, and molecular docking studies have been performed on derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-ene. This includes evaluation for treatment of cardiovascular and cerebrovascular diseases (Ranjith et al., 2022).
Antimicrobial Activity
- Certain derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-ene have demonstrated antimicrobial activity, evaluated through disk diffusion methods and minimal inhibitory concentrations (MICs) determination. These compounds exhibited activity against various microorganisms (Stefanska et al., 2010).
Spectroscopic Investigations
- Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations have been conducted on specific derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-ene. These studies provide insights into molecular structure and charge transfer within the molecule (Renjith et al., 2014).
Catalytic Hydrogenation
- Research has been conducted on the hydrogenation of the pyrazoline ring in related tricyclic compounds, observing the preferential formation of specific isomers (Gorpinchenko et al., 2009).
Pharmacological Activity
- Studies on the pharmacological activity of urea and thiourea derivatives of related tricyclic compounds have been conducted, including evaluations of cytotoxicity and anti-HIV activity (Struga et al., 2007).
Structural and Spectroscopic Study
- Structural and spectroscopic studies of triazatricyclo[6.2.1.02,6]Undec-5-ene have been performed, providing insights into molecular mechanics and electronic structure (Mabied et al., 2016).
properties
Product Name |
5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene |
---|---|
Molecular Formula |
C14H13Cl2NO |
Molecular Weight |
282.164 |
IUPAC Name |
5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene |
InChI |
InChI=1S/C14H13Cl2NO/c15-9-2-1-3-10(16)12(9)13-11-7-4-5-8(6-7)14(11)18-17-13/h1-3,7-8,11,14H,4-6H2 |
InChI Key |
NBXVMFMMTKYFQP-UHFFFAOYSA-N |
SMILES |
ClC1=C(C2=NOC3C(C4)CCC4C23)C(Cl)=CC=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ML2-SA1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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